

Application Notes and Protocols: Acetanilide in Undergraduate Organic Chemistry

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Compound of Interest

Compound Name: **Acetanilide**

Cat. No.: **B000955**

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Introduction

Acetanilide, a white, flaky solid organic compound, serves as an excellent model substance for teaching fundamental techniques in undergraduate organic chemistry laboratories. Its synthesis, purification, and characterization involve core experimental skills that are foundational for aspiring chemists and drug development professionals. The straightforward synthesis of **acetanilide** from aniline and acetic anhydride provides a practical example of nucleophilic acyl substitution.^[1] Subsequent purification by recrystallization demonstrates a critical method for purifying solid organic compounds.^{[2][3]} Finally, characterization by melting point determination and spectroscopic methods allows students to assess the purity and confirm the identity of their product.^{[4][5]}

Key Properties of **Acetanilide**

A summary of the key physical properties of **acetanilide** is provided below.

Property	Value
Appearance	White solid with a flaky appearance[6]
Odor	Odorless[6]
Molecular Weight	135.17 g/mol [6]
Melting Point	114.3 °C[6]
Density	1.219 g/cm ³ [6]
Solubility	Slightly soluble in cold water (0.53 g/100 mL at 0 °C), more soluble in hot water (5.5 g/100 mL at 100 °C). Soluble in diethyl ether, ethanol, benzene, and acetone.[6][7][8]

Experimental Protocols

I. Synthesis of Acetanilide from Aniline and Acetic Anhydride

This experiment demonstrates the acetylation of an amine. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[9]

Materials:

- Aniline (C₆H₅NH₂)
- Acetic anhydride ((CH₃CO)₂O)
- Concentrated Hydrochloric Acid (HCl)
- Sodium acetate (CH₃COONa)
- Distilled water
- Ice
- Conical flasks

- Beakers
- Graduated cylinders
- Buchner funnel and filter flask

Procedure 1:[6]

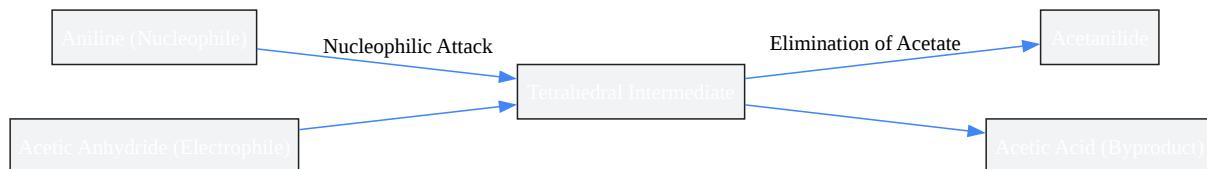
- In a conical flask, mix 2 mL of aniline with 4 mL of distilled water. Add concentrated HCl dropwise until the aniline dissolves.
- In a separate conical flask, dissolve 2.4 g of anhydrous sodium acetate in 10 mL of distilled water, then add 6 mL of acetic anhydride.
- Immediately pour the sodium acetate/acetic anhydride solution into the aniline solution while shaking.
- Cool the mixture in an ice bath to induce crystallization.
- Collect the crude **acetanilide** crystals by vacuum filtration and wash them with cold water.

Procedure 2:[10]

- In a round bottom flask, combine 10 mL of aniline, 20 mL of a mixture of acetic anhydride and glacial acetic acid, and a small amount of zinc dust.
- Set up a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.
- Pour the hot mixture into a beaker containing ice-cold water while stirring continuously.
- Collect the precipitated crude **acetanilide** by vacuum filtration.

Mechanism of **Acetanilide** Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer results in the formation of **acetanilide** and acetic acid.

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*Mechanism of **Acetanilide** Synthesis*

II. Purification of Acetanilide by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[3]

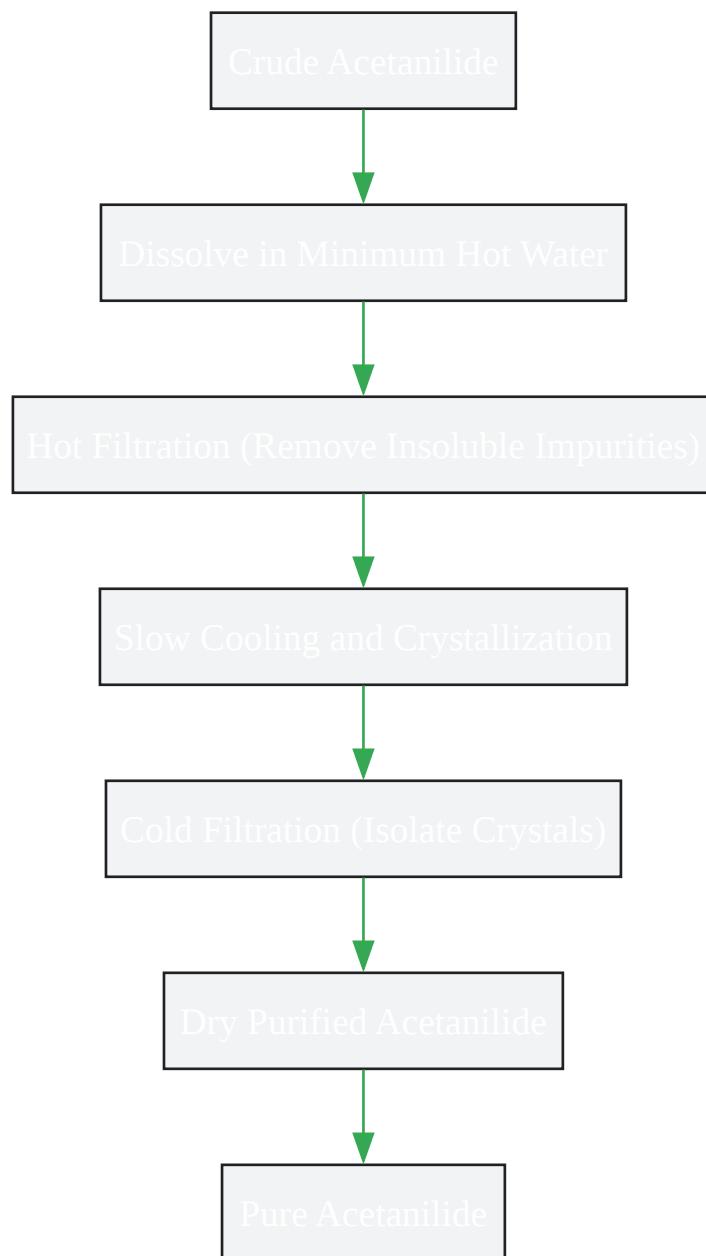
Materials:

- Crude **acetanilide**
- Distilled water (solvent)
- Activated charcoal (decolorizing agent)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:[2][7]

- Place approximately 2 grams of crude **acetanilide** in a 125-mL Erlenmeyer flask.
- Add about 30 mL of water and a couple of boiling chips. Heat the mixture to boiling on a hot plate.

- Add more water dropwise while boiling until all the **acetanilide** dissolves. Avoid using an excessive amount of solvent.
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal to adsorb the colored impurities.
- Bring the solution back to a boil for a few minutes.
- Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.
- Collect the purified **acetanilide** crystals by vacuum filtration, washing them with a small amount of ice-cold water.
- Allow the crystals to dry completely on a watch glass or in a drying oven.



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Workflow for Recrystallization of Acetanilide

III. Characterization of Acetanilide

A. Melting Point Determination

The melting point of a compound is a physical property that can be used to identify it and assess its purity. Pure crystalline solids have a sharp melting point, melting over a narrow temperature range. Impurities tend to lower and broaden the melting point range.[4][11]

Procedure:[4][7]

- Place a small amount of the dry, purified **acetanilide** into a capillary tube, sealed at one end, to a depth of 1-2 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range.

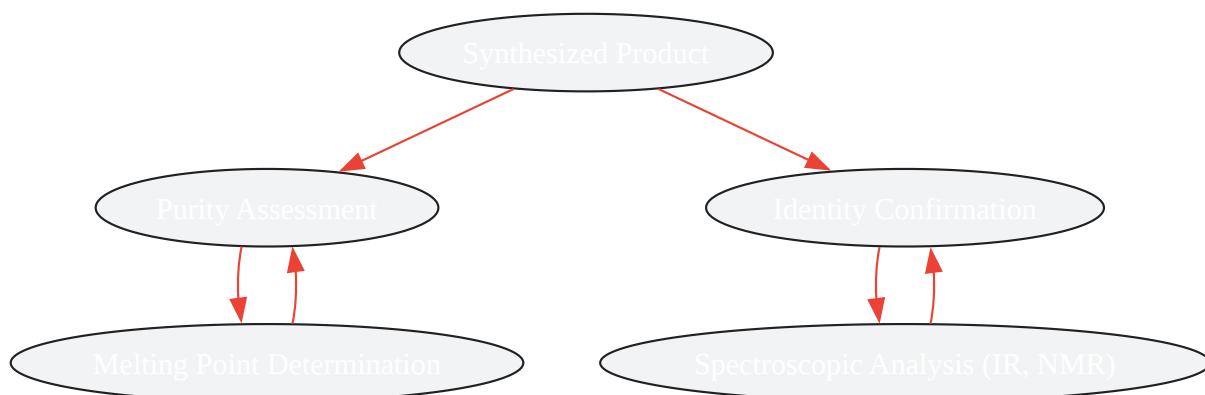
Expected Results:

Sample	Expected Melting Point Range (°C)
Crude Acetanilide	Lower and broader than the literature value (e.g., 111-113 °C)[12]
Purified Acetanilide	Sharp and close to the literature value (e.g., 113.5-114.5 °C)[12]

B. Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized **acetanilide**.

- Infrared (IR) Spectroscopy: Key absorptions for **acetanilide** include a secondary amide N-H stretch (around 3300 cm^{-1}), a C=O stretch (around 1660 cm^{-1}), and peaks corresponding to the aromatic ring.[5][13]
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of **acetanilide** will show a singlet for the methyl protons (around 2.1 ppm), signals for the aromatic protons (around 7.0-7.5 ppm), and a broad singlet for the N-H proton (around 8.0 ppm).[5][8]

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Data Presentation

Table 1: Comparison of Crude and Purified **Acetanilide**

Property	Crude Acetanilide	Purified Acetanilide
Appearance	Dull, possibly colored crystals	White, shiny, flaky crystals[2]
Melting Point Range	Broad and depressed (e.g., 111-113 °C)[12]	Sharp and close to 114.3 °C (e.g., 113.5-114.5 °C)[6][12]
Percent Recovery	Not Applicable	Typically 50-70% (dependent on initial purity and technique)

Table 2: Key Spectroscopic Data for **Acetanilide**

Spectroscopy	Functional Group/Proton Environment	Expected Chemical Shift/Frequency
IR	N-H stretch (secondary amide)	~3300 cm ⁻¹ [13]
IR	C=O stretch (amide)	~1660 cm ⁻¹ [5]
¹ H NMR	-COCH ₃ (methyl protons)	~2.1 ppm (singlet, 3H)[5]
¹ H NMR	Aromatic protons	~7.0-7.5 ppm (multiplet, 5H)[5]
¹ H NMR	-NH- (amide proton)	~8.0 ppm (broad singlet, 1H)[5]

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